molecular formula C9H7IO B6282351 1-iodo-3-(prop-2-yn-1-yloxy)benzene CAS No. 1250524-15-2

1-iodo-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B6282351
CAS No.: 1250524-15-2
M. Wt: 258.1
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Description

1-Iodo-3-(prop-2-yn-1-yloxy)benzene (CAS: 34658-33-8) is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 1 and a propargyloxy group (-OCH₂C≡CH) at position 3 . This compound has been utilized in cross-coupling reactions, particularly in the synthesis of diaryl ethers and heterocycles, owing to the reactivity of both the iodine atom (as a leaving group) and the propargyl moiety (for cycloadditions or metal-catalyzed transformations) . However, it is listed as a discontinued product, likely due to challenges in stability or handling .

Properties

CAS No.

1250524-15-2

Molecular Formula

C9H7IO

Molecular Weight

258.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(prop-2-yn-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the iodination of 3-hydroxybenzaldehyde followed by the introduction of the prop-2-yn-1-yloxy group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent for the iodination step, and a base such as potassium carbonate for the etherification step.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are typically used in Sonogashira coupling reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl or alkyne-linked compounds.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3-(prop-2-yn-1-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3-(prop-2-yn-1-yloxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In coupling reactions, the prop-2-yn-1-yloxy group participates in the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 1-iodo-3-(prop-2-yn-1-yloxy)benzene, highlighting substituent differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound I (1), -OCH₂C≡CH (3) C₉H₇IO Cross-coupling precursor; discontinued
1-Chloro-3-(prop-2-en-1-yloxy)benzene Cl (1), -OCH₂CH=CH₂ (3) C₉H₉ClO Higher stability; allyl ether reactivity
1-Chloro-3-(prop-2-yn-1-yloxy)benzene Cl (1), -OCH₂C≡CH (3) C₉H₇ClO Propargyl ether reactivity; click chemistry
1-Nitro-4-(prop-2-yn-1-yloxy)benzene NO₂ (1), -OCH₂C≡CH (4) C₉H₇NO₃ Electron-withdrawing group; CuAAC reactions
1-Azido-2-(prop-2-ynyloxy)benzene N₃ (1), -OCH₂C≡CH (2) C₉H₇N₃O Click chemistry; fluorescent probes
1-Iodo-3-(trifluoromethyl)benzene I (1), CF₃ (3) C₇H₄F₃I Electron-deficient aryl iodide; coupling

Physicochemical Properties

  • Stability : Iodo-substituted compounds are prone to photodehalogenation, whereas chloro derivatives exhibit greater thermal and oxidative stability . Propargyloxy groups enhance reactivity toward cycloadditions (e.g., CuAAC) compared to allyloxy .
  • Reactivity : The iodine atom in the target compound facilitates palladium-catalyzed couplings (e.g., Buchwald-Hartwig), while the propargyloxy group participates in alkyne-specific reactions (e.g., Au-catalyzed isomerization) .

Challenges and Limitations

  • Instability : Iodo compounds require storage under inert conditions to prevent decomposition, limiting industrial use .
  • Synthetic Complexity : Propargyloxy groups demand precise reaction control to avoid polymerization or side reactions .

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